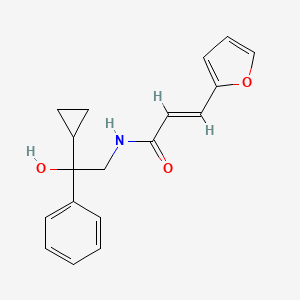

![molecular formula C13H9Cl2NO2S B2414060 Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate CAS No. 338748-11-1](/img/structure/B2414060.png)

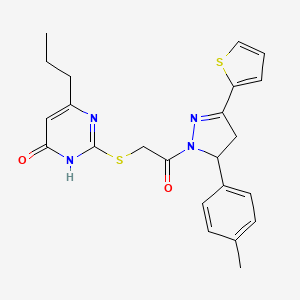

Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of “Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate” is C13H9Cl2NO2S . Its average mass is 314.187 Da and its monoisotopic mass is 312.973114 Da .Physical And Chemical Properties Analysis

There is limited information available about the physical and chemical properties of “Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate” in the literature .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Derivatives: New 4-thiopyrimidine derivatives have been synthesized, starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds exhibit variations in substituents and offer insights into the structures and behavior of these derivatives, with implications for further chemical synthesis and applications (Stolarczyk et al., 2018).

Chemical Transformations and Reactions

- Photochemical Reactions: Methyl 2-pyridinecarboxylate, a related compound, undergoes photochemical reactions like methylation and methoxylation under specific conditions, suggesting potential for photochemical applications (Sugiyama et al., 1981).

Biological and Pharmacological Potential

- Anti-tubercular Activity: Certain pyridine derivatives, synthesized through a selective one-pot multicomponent process involving sulfanyl-2-alkoxy-4,6-diarylnicotinonitriles, have shown potential anti-tubercular activity, which can be relevant in medical research (Manikannan et al., 2010).

Material Science and Catalysis

- Spin-Crossover and Crystallographic Phase Changes: Iron(II) complexes with sulfanyl-, sulfinyl-, and sulfonyl-2,6-dipyrazolylpyridine ligands exhibit spin-crossover and crystallographic phase changes, demonstrating potential applications in material science and catalysis (Cook et al., 2015).

Polymer Science

- Polyimides with High Refractive Index: Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which could include derivatives of Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate, have been synthesized, showing high refractive indices and small birefringence, useful in polymer science and optics (Tapaswi et al., 2015).

Future Directions

properties

IUPAC Name |

methyl 4-(2,6-dichlorophenyl)sulfanylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2S/c1-18-13(17)11-7-8(5-6-16-11)19-12-9(14)3-2-4-10(12)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYNPJXWUIINSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)SC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325292 |

Source

|

| Record name | methyl 4-(2,6-dichlorophenyl)sulfanylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate | |

CAS RN |

338748-11-1 |

Source

|

| Record name | methyl 4-(2,6-dichlorophenyl)sulfanylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

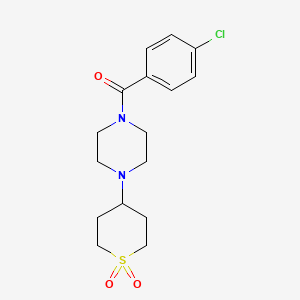

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2413979.png)

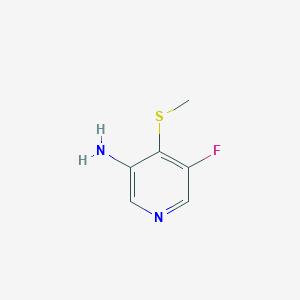

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)

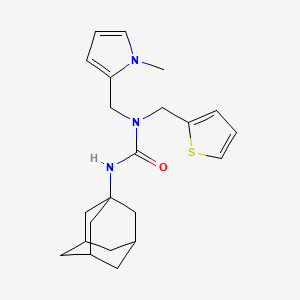

![4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2413984.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2413985.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413988.png)

![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)